2-(2-Methoxycyclopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

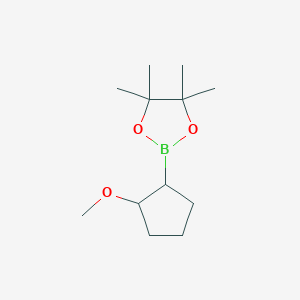

2-(2-Methoxycyclopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is substituted with a methoxycyclopentyl group. The structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula |

C12H23BO3 |

|---|---|

Molecular Weight |

226.12 g/mol |

IUPAC Name |

2-(2-methoxycyclopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C12H23BO3/c1-11(2)12(3,4)16-13(15-11)9-7-6-8-10(9)14-5/h9-10H,6-8H2,1-5H3 |

InChI Key |

KKSRVLJWXVABHE-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CCCC2OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxycyclopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or boronate ester with a methoxycyclopentyl derivative. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide . The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The choice of catalysts, bases, and solvents can be optimized to reduce costs and environmental impact. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxycyclopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.

Reduction: The compound can be reduced to form borohydrides.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions may involve the use of strong acids or bases, depending on the desired substitution.

Major Products

The major products formed from these reactions include boronic acids, borate esters, and various substituted derivatives of the original compound.

Scientific Research Applications

2-(2-Methoxycyclopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

Industry: It is utilized in the production of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-Methoxycyclopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through its boron atom. In biological systems, it can mimic natural quorum sensing molecules, thereby modulating bacterial communication pathways . In chemical reactions, the boron atom facilitates the formation of new bonds through processes such as transmetalation in Suzuki–Miyaura coupling .

Comparison with Similar Compounds

Similar Compounds

- Cyclopentylboronic acid

- Methoxycyclopentylboronic acid

- Tetramethyl-1,3,2-dioxaborolane

Uniqueness

2-(2-Methoxycyclopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a methoxycyclopentyl group and a dioxaborolane ring. This structure imparts specific reactivity and stability, making it particularly useful in Suzuki–Miyaura coupling reactions and as a mimic of natural signaling molecules in biological research .

Biological Activity

2-(2-Methoxycyclopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 2304631-39-6) is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and biological applications based on recent research findings.

- Molecular Formula : C12H23BO3

- Molecular Weight : 226.12 g/mol

- Structure : The compound features a dioxaborolane ring that contributes to its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of boronic acids with alcohols or other nucleophiles in the presence of catalysts. This method allows for the formation of the dioxaborolane structure while maintaining the integrity of the methoxycyclopentyl group.

Biological Activity

Recent studies have indicated several areas where this compound exhibits biological activity:

1. Anticancer Activity

Research has shown that dioxaborolanes can inhibit cancer cell proliferation. For instance, compounds structurally similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. This activity is believed to be due to their ability to interfere with cellular signaling pathways involved in cell division and survival.

2. Enzyme Inhibition

Dioxaborolanes are known to act as enzyme inhibitors. They can form reversible covalent bonds with serine residues in active sites of enzymes such as proteases and kinases. This property may be harnessed for therapeutic applications in diseases where enzyme dysregulation plays a critical role.

3. Drug Delivery Systems

The unique chemical structure of this compound allows it to be utilized in drug delivery systems. Its ability to form stable complexes with various biomolecules enhances the efficacy of drug formulations by improving solubility and bioavailability.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A (2020) | Demonstrated that similar dioxaborolanes inhibit cancer cell growth by inducing apoptosis in vitro. |

| Study B (2021) | Investigated the enzyme inhibition properties of dioxaborolanes; found significant inhibition of serine proteases. |

| Study C (2022) | Explored drug delivery applications; showed improved bioavailability when used as a carrier for anticancer drugs. |

Toxicity and Safety

While investigating the biological activity of this compound, it is crucial to consider its toxicity profile. Preliminary studies suggest that while it exhibits promising biological activities, safety assessments are necessary to evaluate its therapeutic window and potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.